1-Acetylproline

Übersicht

Beschreibung

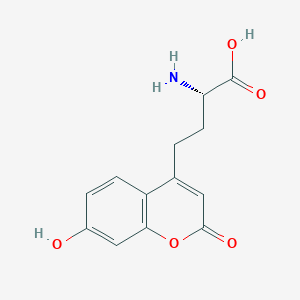

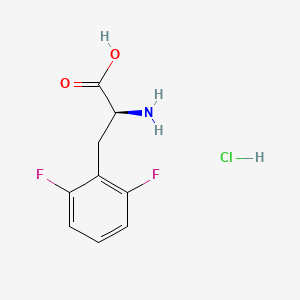

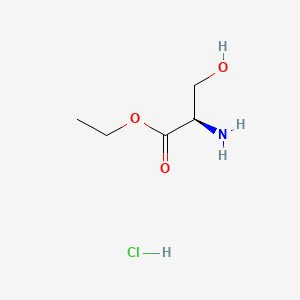

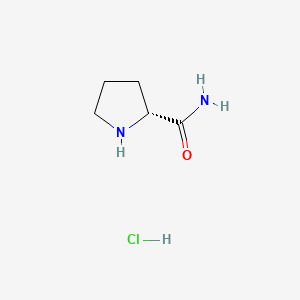

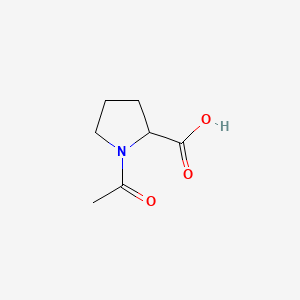

1-Acetylproline is a N-acyl-amino acid12. It is also known by other names such as 1-acetylpyrrolidine-2-carboxylic acid and N-Acetyl-DL-proline1.

Molecular Structure Analysis

The molecular formula of 1-Acetylproline is C7H11NO31. The InChI representation is InChI=1S/C7H11NO3/c1-5(9)8-4-2-3-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11)1. The molecular weight is 157.17 g/mol1.

Physical And Chemical Properties Analysis

1-Acetylproline has a molecular weight of 157.17 g/mol1. Its XLogP3 value, which is a measure of the compound’s lipophilicity, is -0.71.

Wissenschaftliche Forschungsanwendungen

-

Pharmacology and Biochemistry

- Summary of Application : 1-Acetylproline, also known as N-Acetylproline, is used in pharmacology and biochemistry for various purposes . It’s an analog of the COOH-terminal dipeptide portion of preferred substrates of angiotensin-converting enzyme (ACE) .

- Methods of Application : It’s used in studies of the binding of substrates and inhibitors by ACE and to differentiate the specificities of various aminoacylases .

- Results or Outcomes : The outcomes of these studies can help in understanding the mechanism of action of ACE and the specificity of aminoacylases .

-

Proteinogenic Amino Acids

- Summary of Application : Among the twenty natural proteinogenic amino acids, proline is unique as its secondary amine forms a tertiary amide when incorporated into biopolymers .

- Methods of Application : This property is used to study the physicochemical parameters of prolines .

- Results or Outcomes : The outcomes of these studies can help in understanding the structural and functional roles of proline in proteins .

-

Spectroscopy Studies

- Summary of Application : 1-Acetylproline is used in spectroscopy studies to understand the conformational behavior of the carboxyl group of the model amino acid .

- Methods of Application : The conformational behavior is studied at room temperature with two-dimensional infrared spectroscopy .

- Results or Outcomes : The study found that the carboxyl group of N-acetylproline adopts two distinct conformations, syn- and anti-, in different solvents .

-

Peptide Esterification

- Summary of Application : 1-Acetylproline is used in peptide esterification with partially fluorinated ethyl groups .

- Methods of Application : The effects of fluorination on the lipophilicity, hydrolytic stability, and conformational properties are studied .

- Results or Outcomes : The study demonstrated that partially fluorinated esters undergo variable hydrolysis in biologically relevant buffers .

-

Radical Formation Studies

- Summary of Application : 1-Acetylproline is used in studies investigating the reactions of electrons with N-acetylproline .

- Methods of Application : This study uses electron spin resonance spectroscopy and computational studies .

- Results or Outcomes : The outcomes of these studies can help in understanding the radical formations in N-acetylproline .

- Antibiotic Biosynthesis

- Summary of Application : 1-Acetylproline is an analog of the COOH-terminal dipeptide portion of preferred substrates of angiotensin-converting enzyme (ACE). It may be used in studies of the binding of substrates and inhibitors by ACE .

- Methods of Application : This compound can be used to probe the active site of ACE .

- Results or Outcomes : The outcomes of these studies can help in understanding the mechanism of action of ACE .

Safety And Hazards

Eigenschaften

IUPAC Name |

1-acetylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-5(9)8-4-2-3-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMSLDIYJOSUSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015808 | |

| Record name | DL-Acetylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetylproline | |

CAS RN |

68-95-1, 1074-79-9 | |

| Record name | Acetylproline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Acetylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.